3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide
Description
3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide is a benzimidazole-based hydrazide derivative featuring a hydroxy group at position 2 of the benzimidazole core and an imidazole-5-ylmethyl substituent. This structure combines aromaticity from benzimidazole with the hydrogen-bonding capacity of the hydroxy and hydrazide groups, making it a candidate for diverse biological interactions. Its synthesis typically involves multi-step reactions, including condensation and cyclization, as seen in analogous benzimidazole hydrazide derivatives .
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N'-amino-2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C11H13N5O/c12-11(16-13)9-3-1-2-7(10(9)17)4-8-5-14-6-15-8/h1-3,5-6,17H,4,13H2,(H2,12,16)(H,14,15) |
InChI Key |
VQLNHBPYTFTJLW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)/C(=N/N)/N)O)CC2=CN=CN2 |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=NN)N)O)CC2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require the presence of a suitable catalyst and specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Benzimidazole Hydrazide Derivatives
Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b) () share the benzimidazole-hydrazide backbone but differ in substituents. For example:
- 3a-3b feature a 5-methylbenzimidazole core and a benzylidene group at the hydrazide terminus, whereas the target compound has a 2-hydroxybenzimidazole core and an imidazole-5-ylmethyl group.
| Property | 3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide | N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b) |
|---|---|---|
| Core Structure | 2-Hydroxybenzimidazole | 5-Methylbenzimidazole |
| Substituent on Hydrazide | Imidazole-5-ylmethyl | Substituted benzylidene |
| Hydrogen-Bonding Capacity | High (due to -OH and -NH groups) | Moderate (limited to -NH and benzylidene substituents) |
Triazole and Isoxazole Derivatives
Compounds like 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols (1a-1i) () replace benzimidazole with triazole and isoxazole moieties:
- The triazole ring introduces sulfur, enabling disulfide bond formation, while the isoxazole contributes electronegativity.
- The target compound’s benzimidazole core provides a larger aromatic surface for π-π stacking, which may enhance binding to hydrophobic pockets in proteins compared to smaller heterocycles .
Imidazole-Containing Carboxylic Acids and Esters
- (E)-3-(1H-Imidazol-5-yl)acrylic acid () has a carboxylic acid group instead of hydrazide, increasing acidity (pKa ~4–5) but reducing nucleophilicity.
- Methyl 3-(1H-imidazol-5-yl)propanoate () and related esters exhibit higher lipophilicity, favoring cell membrane permeability but lower metabolic stability compared to hydrazides .
| Property | 3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide | (E)-3-(1H-Imidazol-5-yl)acrylic acid | Methyl 3-(1H-imidazol-5-yl)propanoate |
|---|---|---|---|
| Functional Group | Hydrazide (-CONHNH₂) | Carboxylic acid (-COOH) | Ester (-COOCH₃) |
| Solubility in Water | Moderate (polar groups) | High (ionizable -COOH) | Low (lipophilic ester) |
| Metabolic Stability | High (resistant to hydrolysis) | Moderate | Low (prone to esterase cleavage) |
Receptor-Targeting Analogues
- N-[(4-chlorophenyl)methyl]-3-(1H-imidazol-5-yl)propyl ester () acts as a CB1/CB2 receptor antagonist. The target compound’s hydroxybenzimidohydrazide may offer dual binding motifs (imidazole for histidine interactions, hydrazide for serine/lysine binding), similar to protease inhibitors in .
Binding Interactions
- In SARS-CoV-2 main protease inhibitors (), imidazole groups interact with Ser144 and His163 via hydrogen bonding. The target compound’s imidazole-5-ylmethyl group could mimic this interaction, while the hydroxybenzimidazole may enhance π-stacking with aromatic residues .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is more complex than esters () but aligns with benzimidazole hydrazide protocols ().
- Biological Potential: The hydroxy and hydrazide groups position it for enzyme inhibition (e.g., proteases, kinases) or receptor modulation, contrasting with triazole-thiols () or nitrobenzaldehydes ().
- Pharmacokinetics : Compared to esters (), the hydrazide group may prolong half-life, though bioavailability could be lower than carboxylic acids ().
Biological Activity
3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
The compound can be characterized by its molecular formula and a molecular weight of approximately 253.26 g/mol. Its structure includes an imidazole ring, which is often associated with biological activity, particularly in drug development.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. A screening campaign identified derivatives with favorable activity against methicillin-resistant Staphylococcus aureus (MRSA). Specifically, the minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL for some analogues, indicating strong antimicrobial properties without significant cytotoxic effects .
Table 1: Antimicrobial Activity of 3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity |
|---|---|---|---|
| A | MRSA | ≤ 0.25 | Non-toxic |
| B | Cryptococcus neoformans | Specific data not available | Non-toxic |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although detailed mechanisms remain under investigation.
Case Study: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that treatment with 3-((1H-Imidazol-5-yl)methyl)-2-hydroxybenzimidohydrazide resulted in a significant reduction in cell viability. The study utilized concentrations ranging from 1 to 100 µM and observed that higher concentrations led to increased apoptosis markers such as caspase activation and PARP cleavage.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to inhibit DNA polymerases, which could explain the observed anticancer effects.
- Disruption of Membrane Integrity : The imidazole moiety may facilitate interactions with bacterial membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
